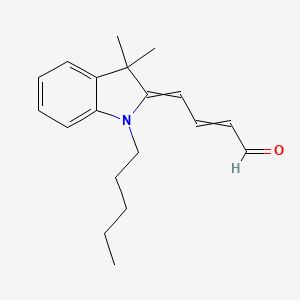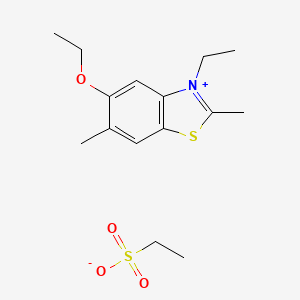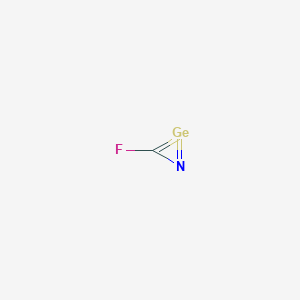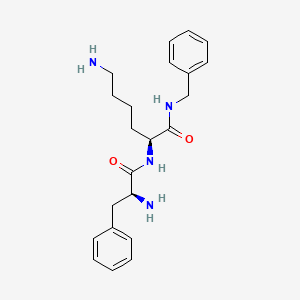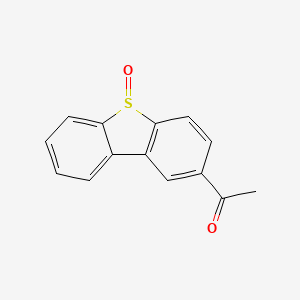
2-Acetyldibenzothiophene 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyldibenzothiophene 5-oxide is an organic compound with the molecular formula C14H10O2S. It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic aromatic compound. The presence of both acetyl and oxide functional groups in its structure makes it a compound of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyldibenzothiophene 5-oxide typically involves the oxidation of 2-acetyldibenzothiophene. One common method is the use of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the oxide group at the 5-position of the dibenzothiophene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions would be optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyldibenzothiophene 5-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dibenzothiophene derivatives.
Substitution: Various substituted dibenzothiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Acetyldibenzothiophene 5-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Acetyldibenzothiophene 5-oxide involves its interaction with various molecular targets. The oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The acetyl group can also undergo nucleophilic attack, leading to the formation of various derivatives. These interactions can affect cellular pathways and biological processes, making the compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzothiophene: The parent compound without the acetyl and oxide groups.
2-Acetyldibenzothiophene: Lacks the oxide group.
Dibenzothiophene 5-oxide: Lacks the acetyl group.
Uniqueness
2-Acetyldibenzothiophene 5-oxide is unique due to the presence of both acetyl and oxide functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
807630-97-3 |
|---|---|
Molekularformel |
C14H10O2S |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
1-(5-oxodibenzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C14H10O2S/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)17(14)16/h2-8H,1H3 |
InChI-Schlüssel |
UVUXYYMPEBJDHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


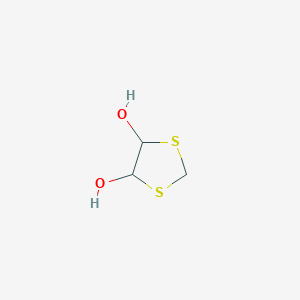
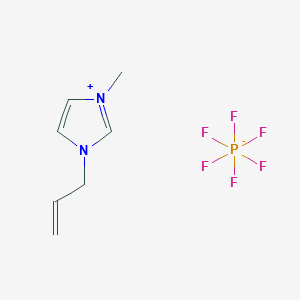
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)
![2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-](/img/structure/B12536543.png)
![4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12536545.png)
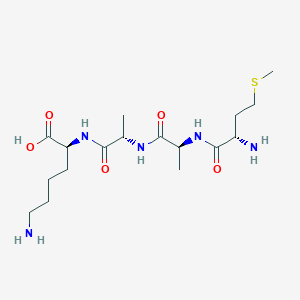
![N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide](/img/structure/B12536552.png)
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)
